{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone
Overview
Description
{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone in lab experiments is its ability to induce cell death in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell death. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on {1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for use in various research applications. Finally, there is a need for more studies to investigate the potential side effects and toxicity of this compound.
Scientific Research Applications
{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone has shown potential in various scientific research applications. It has been found to exhibit anticancer activity, with studies showing that it can induce cell death in cancer cells. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(furan-2-carbonyl)indol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22(25-12-11-16-6-1-3-8-19(16)25)15-24-14-18(17-7-2-4-9-20(17)24)23(27)21-10-5-13-28-21/h1-10,13-14H,11-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUDKAGPLAJVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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